An In-depth Technical Guide to 3-Hexyloxypropylene Glycol: Properties, Synthesis, and Applications
An In-depth Technical Guide to 3-Hexyloxypropylene Glycol: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 3-Hexyloxypropylene glycol, also known as 3-hexoxypropane-1,2-diol. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical properties, synthesis methodologies, and diverse applications of this versatile amphiphilic compound. The narrative synthesizes fundamental scientific principles with practical, field-proven insights to deliver a thorough and actionable resource.
Introduction: Understanding the Molecular Architecture and its Implications
3-Hexyloxypropylene glycol (CAS No: 10305-38-1) is a member of the alkyl glycerol ether family, characterized by a propane-1,2-diol (propylene glycol) backbone with a hexyl ether linkage at the C3 position.[1][2] This unique molecular structure imparts an amphiphilic nature to the compound, featuring a hydrophilic diol head and a hydrophobic hexyl tail.[3] This dual characteristic is the cornerstone of its functionality, governing its solubility, interfacial activity, and broad utility in various formulations.
The interplay between the hydrophilic diol group, capable of forming hydrogen bonds, and the lipophilic alkyl chain dictates its behavior in both aqueous and non-aqueous systems, making it an effective surfactant, emollient, and solubilizing agent.[3]
Physicochemical and Computed Properties
A precise understanding of the physicochemical properties of 3-Hexyloxypropylene glycol is essential for its effective application in research and formulation development. The following tables summarize its key identifiers and both experimentally determined and computationally predicted properties.
| Identifier | Value |
| IUPAC Name | 3-hexoxypropane-1,2-diol |
| Synonyms | 3-Hexyloxypropylene glycol, 1-O-Hexylglycerol |
| CAS Number | 10305-38-1[1] |
| Molecular Formula | C₉H₂₀O₃[1] |
| Molecular Weight | 176.25 g/mol [1] |
| Canonical SMILES | CCCCCCOCC(CO)O[2] |
| Property | Value | Source Type |
| XlogP (Partition Coeff.) | 1.1[4] | Computed |
| pKa | 13.69 ± 0.20 | Predicted |
| Flash Point | 109 °C at 4 mm Hg | Experimental |
| Boiling Point (estimated) | ~240-260 °C (by extrapolation) | Estimated |
| Density (estimated) | ~0.96 g/mL | Estimated |
Synthesis of 3-Alkoxypropane-1,2-diols: A Mechanistic Approach
The synthesis of 3-alkoxypropane-1,2-diols, including the target compound, is most effectively achieved through the base-catalyzed ring-opening of glycidol with the corresponding alcohol. This method offers high yields and good selectivity under relatively mild conditions.[5] The Williamson ether synthesis, reacting an alkoxide with an alkyl halide, is another classical and viable route.[2]
Synthesis via Glycidol Ring-Opening
The reaction of glycidol with hexanol in the presence of a basic catalyst, such as potassium hydroxide (KOH), provides a straightforward and efficient route to 3-Hexyloxypropylene glycol.[5]
Reaction Scheme:
Figure 1: General workflow for the synthesis of 3-Hexyloxypropylene glycol.
Causality in Experimental Design: The choice of a basic catalyst is crucial as it deprotonates the alcohol, forming a more potent nucleophile (alkoxide) that readily attacks the less sterically hindered primary carbon of the epoxide ring in glycidol. Slow, dropwise addition of glycidol to the alcohol-catalyst mixture is a critical experimental parameter. This technique maintains a low concentration of the highly reactive glycidol, which minimizes side reactions such as polymerization, thereby significantly improving the selectivity and yield of the desired monoether product.[5]
Detailed Experimental Protocol: Synthesis of 3-Hexyloxypropylene glycol
This protocol is adapted from the general methodology for the synthesis of 3-alkoxypropane-1,2-diols.[5]
Materials:
-
Glycidol (1.0 eq)
-
1-Hexanol (15 eq)
-
Potassium Hydroxide (KOH) (0.2 eq)
-
Syringe pump
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
Charge the round-bottom flask with 1-Hexanol and KOH.
-
Heat the mixture to 65 °C with stirring to ensure the catalyst dissolves.
-
Using a syringe pump, add glycidol dropwise to the reaction mixture over a period of 15-30 minutes.
-
Maintain the reaction at 65 °C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the catalyst with a suitable acid (e.g., dilute HCl).
-
Remove the excess 1-Hexanol under reduced pressure (vacuum distillation).
-
Purify the resulting crude product by fractional distillation or column chromatography to yield pure 3-Hexyloxypropylene glycol.
Applications in Research and Development
The amphiphilic nature of 3-Hexyloxypropylene glycol makes it a valuable ingredient in a range of applications, from cosmetics and personal care to potential roles in drug delivery systems.
Cosmetics and Personal Care
In cosmetic formulations, 3-Hexyloxypropylene glycol serves multiple functions:
-
Humectant and Emollient: The diol headgroup attracts and retains moisture, while the alkyl chain provides a smooth, non-greasy feel on the skin.[3]
-
Solubilizer and Stabilizer: It can help to dissolve hydrophobic active ingredients in aqueous formulations and stabilize emulsions by reducing interfacial tension.[6]
-
Surfactant: Its ability to orient at oil-water interfaces makes it an effective component in cleaning products, aiding in the removal of oily residues.[3]
Drug Development and Delivery
The properties that make 3-Hexyloxypropylene glycol useful in cosmetics also suggest its potential in pharmaceutical sciences.
-
Skin Penetration Enhancer: Propylene glycol and its derivatives are known to enhance the permeation of drugs through the skin.[7] They are thought to achieve this by disrupting the highly ordered lipid structure of the stratum corneum, thereby increasing the diffusion of active pharmaceutical ingredients (APIs) into the deeper layers of the skin.[7]
-
Drug Delivery Systems: Its hygroscopic nature could be leveraged in the design of moisture-controlled drug delivery systems.[2]
Biological Activity of Alkyl Glycerol Ethers
While specific studies on the pharmacological effects of 3-Hexyloxypropylene glycol are limited, the broader class of alkyl glycerol ethers (AGEs) has been the subject of significant research. AGEs are naturally occurring lipids and are known precursors for the biosynthesis of plasmalogens and the potent signaling molecule, Platelet-Activating Factor (PAF).[8][9]
Research has indicated that AGEs possess a range of biological activities, including:
-
Immunomodulatory Effects: Some AGEs have been shown to stimulate the immune system.[6]
-
Anti-inflammatory Properties: A study on a related compound, 3-(4-(tert-Octyl)phenoxy)propane-1,2-diol, demonstrated significant anti-inflammatory activity. It was found to suppress the production of nitric oxide (NO) and prostaglandin E2 (PGE₂) in lipopolysaccharide-activated macrophages.[10] The mechanism of action was elucidated to involve the inhibition of multiple inflammatory signaling pathways, including Syk/NF-κB, IKKɛ/IRF-3, and p38/AP-1.[10]
-
Anti-cancer Activity: Shark liver oil, a rich source of AGEs, has been investigated for its anti-tumor properties.[11]
These findings suggest that 3-Hexyloxypropylene glycol and other synthetic AGEs could be valuable tools for researchers investigating inflammatory diseases and immune responses, and may serve as lead compounds for the development of new therapeutics.
Figure 2: Proposed anti-inflammatory mechanism of a 3-alkoxypropane-1,2-diol derivative.[10]
Safety and Toxicology
Based on GHS classifications from notifications to the ECHA C&L Inventory, 3-Hexyloxypropylene glycol is classified as causing serious eye irritation (H319).[4] A toxicological review of propylene glycols as a class indicates that they generally exhibit a low risk to human health, with no evidence of carcinogenic, mutagenic, or reproductive/developmental toxicity.[12] However, some individuals may show rare idiosyncratic skin reactions to propylene glycol itself.[12]
Standard laboratory safety precautions, including the use of safety glasses and gloves, should be observed when handling this compound.
Self-Validating Experimental Protocols
To ensure scientific rigor and reproducibility, standardized methodologies should be employed for the determination of key chemical properties.
Determination of Octanol-Water Partition Coefficient (LogP)
Methodology: OECD Test Guideline 107, "Partition Coefficient (n-octanol/water): Shake Flask Method".
Principle: This method determines the ratio of a substance's concentration in a two-phase system of n-octanol and water at equilibrium. It is suitable for compounds with LogP values between -2 and 4.
Protocol:
-
Preparation: Prepare a stock solution of 3-Hexyloxypropylene glycol in n-octanol. Ensure both n-octanol and water are mutually saturated before use.
-
Partitioning: In a series of flasks, combine varying ratios of the n-octanol stock solution and water.
-
Equilibration: Agitate the flasks at a constant temperature (20-25 °C) until equilibrium is reached.
-
Phase Separation: Separate the n-octanol and water phases, typically by centrifugation to prevent emulsion formation.
-
Analysis: Determine the concentration of the analyte in both phases using a suitable analytical technique (e.g., GC-MS, HPLC).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.
Figure 3: Workflow for LogP determination via the Shake Flask Method.
Determination of Viscosity
Methodology: OECD Test Guideline 114, "Viscosity of Liquids".
Principle: This guideline describes several methods for measuring the viscosity of Newtonian liquids. For a compound like 3-Hexyloxypropylene glycol, a rotational viscometer is a suitable choice.
Protocol (Rotational Viscometer):
-
Calibration: Calibrate the viscometer using a standard of known viscosity.
-
Sample Preparation: Place the sample in the temperature-controlled sample cup of the viscometer.
-
Equilibration: Allow the sample to reach the desired temperature (e.g., 20 °C and 40 °C).
-
Measurement: Rotate the spindle at various speeds (shear rates) and record the corresponding torque.
-
Calculation: The instrument's software calculates the dynamic viscosity (in mPa·s) from the torque, spindle geometry, and rotational speed. For a Newtonian fluid, the viscosity will be independent of the shear rate.
Determination of Acid Dissociation Constant (pKa)
Methodology: Potentiometric Titration.
Principle: The pKa of the hydroxyl groups can be determined by titrating a solution of the compound with a strong base and monitoring the pH. The pKa corresponds to the pH at the half-equivalence point.
Protocol:
-
Solution Preparation: Prepare a solution of 3-Hexyloxypropylene glycol of known concentration (e.g., 0.01 M) in a suitable solvent mixture (e.g., water/co-solvent if solubility is low). Purge with nitrogen to remove dissolved CO₂.
-
Titration Setup: Calibrate a pH meter with standard buffers. Place the sample solution in a beaker with a magnetic stirrer and immerse the pH electrode.
-
Titration: Add a standardized strong base (e.g., 0.1 M NaOH) in small, precise increments.
-
Data Collection: Record the pH after each addition of titrant.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the point where half of the volume of base required to reach the equivalence point (inflection point of the curve) has been added.
Conclusion
3-Hexyloxypropylene glycol is a multifunctional compound whose utility is deeply rooted in its amphiphilic chemical structure. Its role as an effective surfactant, emollient, and solubilizer is well-established in the cosmetics and personal care industries. Emerging research into the biological activities of the broader alkyl glycerol ether family, particularly their anti-inflammatory and immunomodulatory potential, opens new avenues for its application in drug discovery and development. This guide provides a foundational understanding of its chemical properties, synthesis, and a framework for its application, underpinned by robust, verifiable experimental methodologies.
References
-
Iannitti, T., & Palmieri, B. (2010). An Update on the Therapeutic Role of Alkylglycerols. Marine Drugs, 8(8), 2267–2300. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11229094, 3-Hexyloxypropylene glycol. Retrieved from [Link]
-
Gerli, R. (n.d.). Glycerol ethers. Cyberlipid. Retrieved from [Link]
-
Sultanov, R. M., Poleshchuk, T. S., Ermolenko, E. V., & Kasyanov, S. P. (2023). Protective properties of marine alkyl glycerol ethers in chronic stress. Marine Drugs, 21(4), 221. Retrieved from [Link]
-
Sultanov, R., Ermolenko, E., & Kasyanov, S. P. (2022). Alkyl Glycerol Ethers as Adaptogens. Marine Drugs, 20(12), 779. Retrieved from [Link]
-
Leal-Duaso, A., Caballero, M., Urriolabeitia, A., Mayoral, J. A., García, J. I., & Pires, E. (2018). Synthesis of 3-alkoxypropan-1,2-diols from glycidol: experimental and theoretical studies for the optimization of the synthesis of glycerol derived green solvents. Green Chemistry, 20(1), 147-157. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChemLite for CID 11229094. Retrieved from [Link]
-
Le Gars, M., et al. (2018). Synthesis of Alkyl-Glycerolipids Standards for Gas Chromatography Analysis: Application for Chimera and Shark Liver Oils. Marine Drugs, 16(4), 101. Retrieved from [Link]
-
Gaunt, I. F., & Carpanini, F. M. (2012). A toxicological review of the propylene glycols. Food and Chemical Toxicology, 50(10), 3451-3461. Retrieved from [Link]
-
Yu, T., et al. (2012). 3-(4-(tert-Octyl)phenoxy)propane-1,2-diol suppresses inflammatory responses via inhibition of multiple kinases. Biochemical Pharmacology, 83(11), 1540-1551. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 88327950. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 85759. Retrieved from [Link]
-
Singh, R., et al. (2018). Ether Glycerophospholipids and Their Potential as Therapeutic Agents. ResearchGate. Retrieved from [Link]
-
Singh, P. P., et al. (1984). A pharmacological study of propane-1,2-diol. Indian journal of physiology and pharmacology, 28(3), 233-238. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (1997). Toxicological Profile for Propylene Glycol. Retrieved from [Link]
-
Dalton, P., et al. (2018). Lack of respiratory and ocular effects following acute propylene glycol exposure in healthy humans. Inhalation toxicology, 30(3), 124-132. Retrieved from [Link]
-
Alonso, C., et al. (2019). Effect of propylene glycol on the skin penetration of drugs. Archives of dermatological research, 311(10), 803-812. Retrieved from [Link]
-
Shirwaikar, A., & Rao, P. G. (1995). Ophthalmic Irritation Potential of Propylene Glycol. Indian Journal of Pharmaceutical Sciences, 57(3), 110. Retrieved from [Link]
-
Emmen, H. H., et al. (2003). Human volunteer study with PGME: eye irritation during vapour exposure. Toxicology letters, 140, 249-259. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6950841. Retrieved from [Link]
-
Ataman Kimya. (n.d.). PROPANEDIOL (PROPANDİOL). Retrieved from [Link]
-
New Jersey Department of Health. (2011). Hazardous Substance Fact Sheet: Propylene Glycol. Retrieved from [Link]
Sources
- 1. [PDF] Alkyl Glycerol Ethers as Adaptogens | Semantic Scholar [semanticscholar.org]
- 2. Buy 3-(Hexyloxy)propane-1,2-diol | 10305-38-1 [smolecule.com]
- 3. Protective properties of marine alkyl glycerol ethers in chronic stress. — MED-LIFE DISCOVERIES [med-life.ca]
- 4. 3-Hexyloxypropylene glycol | C9H20O3 | CID 11229094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. zaguan.unizar.es [zaguan.unizar.es]
- 6. mdpi.com [mdpi.com]
- 7. Effect of propylene glycol on the skin penetration of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protective Properties of Marine Alkyl Glycerol Ethers in Chronic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alkyl Glycerol Ethers as Adaptogens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3-(4-(tert-Octyl)phenoxy)propane-1,2-diol suppresses inflammatory responses via inhibition of multiple kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
